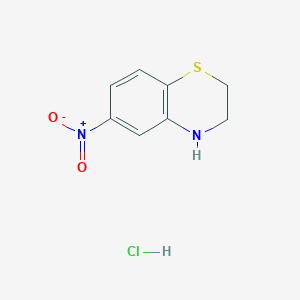

6-硝基-3,4-二氢-2H-1,4-苯并噻嗪;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related benzothiazine derivatives, which share a common structural motif with the compound of interest. Benzothiazines are a class of heterocyclic compounds that have garnered attention due to their wide spectrum of biological activities, including potential anticancer properties . These compounds are characterized by a nitrogen-sulfur axis that is believed to contribute to their biological activity .

Synthesis Analysis

The synthesis of benzothiazine derivatives is a multi-step process involving isocyanation and successive nitrosation . The papers describe the synthesis of nitrosourea derivatives of benzothiazines, which are designed to interact with DNA through complexation and alkylation, thereby exhibiting anticancer activities . The synthesis begins with commercially available nitrobenzoates and involves a series of reactions that are tolerant of various substituents, allowing for the creation of a diverse library of benzothiazine derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is stabilized by intramolecular hydrogen bonds . The heterocyclic thiazine rings typically adopt half-chair conformations, and the presence of substituents like chloro groups can influence the formation of intermolecular hydrogen bonds, leading to different dimeric structures or crystal packing . The introduction of a nitroso group can also affect the binding mode and crystal packing of the derivatives .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including nitrosation, which is the introduction of a nitroso group into the molecule . This transformation can significantly alter the binding properties of the compound, as demonstrated by the different hydrogen-bonding modes observed in the crystalline complexes of the N-nitroso derivative of hydrochlorothiazide . The nitrosourea derivatives of benzothiazines are designed to interact with DNA, which is a key aspect of their proposed anticancer mechanism .

Physical and Chemical Properties Analysis

The physical properties of benzothiazine derivatives, such as melting points, are typically reported uncorrected and are used as an initial indicator of purity . The chemical properties, including reactivity and biological activity, are influenced by the structural features of the benzothiazine nucleus and the substituents attached to it. The presence of a nitrosourea moiety, for example, is intended to enhance the antitumor properties of the compounds . The spectral studies, such as infrared spectroscopy, are used to characterize the synthesized compounds and confirm their structures .

科学研究应用

杂环化合物应用

苯并噻嗪,包括 6-硝基-3,4-二氢-2H-1,4-苯并噻嗪盐酸盐等衍生物,是一种重要的杂环化合物,苯环与噻嗪环相连。这种结构在各个行业中都有应用,特别是在药物发现中,因为它有望成为治疗癌症、高血压和感染等疾病的候选药物。氮硫轴和与吩噻嗪类药物的结构相似性增强了其药用价值。苯并噻嗪衍生物的合成策略涉及使用 2-氨基硫酚、1,3-二羰基化合物或 α-卤代酮,在合成过程中实现高产率 (Mir、Dar 和 Dar,2020 年)。

利尿剂和酶抑制剂

苯并噻嗪化合物作为苯并噻二嗪组的一部分,具有碳酸酐酶抑制特性的利尿剂。这些化合物在临床上用于治疗与肥胖、癌症、癫痫和高血压相关的疾病。它们的有效性部分归因于它们对碳酸酐酶中的锌结合基团的作用,该基团在肾脏和血管功能中起作用,这可能解释了它们降血压和保护器官的活性 (Carta 和 Supuran,2013 年)。

生物活性与药物设计

1,4-苯并噻嗪支架由于其多功能的生物活性,是各种合成和药物设计策略的核心。其结构柔性允许开发具有显著抗真菌、免疫调节和潜在抗癌特性的类似物。化学特性,例如 N-4 取代和偶氮基取代基的存在,对其活性至关重要,为新型治疗剂奠定了基础 (Rai、Singh、Raj 和 Saha,2017 年)。

治疗活性与合成

苯并噻嗪类药物表现出广泛的治疗活性,包括抗 HIV、抗炎和心血管作用。它们的合成已经通过微波辅助合成和区域选择性技术等方法得到增强。新型苯并噻嗪衍生物的开发继续为制药领域做出重大贡献,强调了该化合物在药物化学中的重要性 (Rajiv、Sreelakshmi、Rajan 和 Pappachen,2017 年)。

光电应用

除了药物之外,苯并噻嗪衍生物,包括与 6-硝基-3,4-二氢-2H-1,4-苯并噻嗪盐酸盐相关的衍生物,在光电应用中得到探索。这些化合物,特别是在并入 π 扩展共轭体系时,已在有机发光二极管 (OLED)、光伏电池和非线性光学材料的材料开发中显示出前景。这突出了该化合物在医药和材料科学领域的多功能性和潜力 (Lipunova、Nosova、Charushin 和 Chupakhin,2018 年)。

安全和危害

属性

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACRRQFWFDDADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)